Furanomycin is a nonprotein amino acid characterized by its unique structure, which features a trans-2,5-dihydrofuran moiety. This compound is recognized for its antibacterial properties and is classified as an antibiotic. Furanomycin was first isolated from the fermentation broth of various Streptomyces species, particularly Streptomyces griseus, and has since garnered interest for its potential therapeutic applications due to its ability to inhibit bacterial protein synthesis by mimicking the structure of isoleucine, a standard amino acid in protein synthesis .
Furanomycin exhibits notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of protein synthesis by mimicking L-isoleucine, thus interfering with the function of isoleucyl-tRNA synthetase. Studies have demonstrated that furanomycin binds to this enzyme with an affinity comparable to that of L-isoleucine, making it a potent inhibitor . Furthermore, furanomycin's structural similarity to natural amino acids allows it to evade certain resistance mechanisms employed by bacteria.
The synthesis of furanomycin has been explored through various methods:
Furanomycin's primary application lies in its use as an antibiotic agent. Its ability to inhibit bacterial growth makes it a candidate for treating infections caused by resistant bacterial strains. Additionally, research is ongoing into its potential use in agriculture as a biopesticide due to its antimicrobial properties . The compound's structural uniqueness also positions it as a valuable scaffold for developing novel therapeutics.
Interaction studies have highlighted furanomycin's ability to bind tightly to isoleucyl-tRNA synthetase, demonstrating its competitive inhibition against L-isoleucine. This binding affinity is crucial for understanding how furanomycin can effectively disrupt bacterial protein synthesis and offers insights into designing new antibiotics that can overcome existing resistance mechanisms . Further studies are needed to explore its interactions with other cellular targets within bacterial systems.
Furanomycin shares structural and functional similarities with several other compounds, particularly those involved in amino acid metabolism or antibiotic activity. Some notable compounds include:
Compound | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Furanomycin | Nonprotein amino acid | Inhibits isoleucyl-tRNA synthetase | Contains a trans-2,5-dihydrofuran moiety |
Thiomuracins | Peptide antibiotics | Inhibits protein synthesis | Contains sulfur in the structure |
Mupirocin | Monic acid derivative | Inhibits isoleucyl-tRNA synthetase | Unique cyclic structure |
L-azetidine-2-carboxylic acid | Nonprotein amino acid | Disrupts protein synthesis | Azetidine ring structure |
Furanomycin's unique structure and mechanism make it a significant compound in antibiotic research, offering potential avenues for developing new therapeutic agents against resistant bacterial strains.
Furanomycin was first reported in 1967 by Katagiri and colleagues, who isolated it from the fermentation broth of Streptomyces threomyceticus ATCC 15795. The compound exhibited potent antibacterial activity against Escherichia coli, Bacillus subtilis, and several Salmonella and Shigella strains, with minimum inhibitory concentrations (MIC) as low as 1–5 µg/mL. Early studies revealed its mechanism of action: furanomycin mimics L-isoleucine, leading to misincorporation into proteins during translation. This property made it a valuable tool for studying aminoacyl-tRNA synthetase specificity and ribosomal fidelity.
The biosynthetic pathway in Streptomyces was partially elucidated through isotopic labeling experiments, which demonstrated that furanomycin is a polyketide derived from one propionate and two acetate units. Mutagenesis studies further identified 11 phenotypic classes of S. threomyceticus mutants blocked in furanomycin production, suggesting a multi-step biosynthetic pathway regulated by a dedicated gene cluster.
In 2013, Banowetz and colleagues discovered that Pseudomonas fluorescens SBW25, a plant-associated γ-proteobacterium, produces and secretes furanomycin. This marked the first report of furanomycin production outside the Streptomyces genus. P. fluorescens SBW25 is a well-studied biocontrol agent known for suppressing plant pathogens like Pythium ultimum through secondary metabolites such as cyclic lipopeptides. The identification of furanomycin in its secretome expanded the known antimicrobial arsenal of this strain.
Ecologically, furanomycin production by SBW25 may enhance its competitiveness in plant rhizosphere and phyllosphere niches. The compound inhibits plant pathogens such as Dickeya dadantii (soft rot pathogen) and Erwinia amylovora (fire blight pathogen), with activity reversed by exogenous isoleucine, leucine, or valine. This suggests furanomycin’s role in niche colonization by selectively targeting bacteria lacking branched-chain amino acid biosynthetic flexibility.
Furanomycin [(2S,2′R,5′S)-2-amino-2-(5′-methyl-2′,5′-dihydrofuran-2′-yl)acetic acid] is a non-proteinogenic L-α-amino acid with a molecular weight of 157.17 g/mol. Its structure features a 5-methyl-2,5-dihydrofuran ring replacing the methyl group of alanine, conferring conformational rigidity and stereochemical complexity. Key structural attributes include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₁NO₃ | |
IUPAC Name | (2S)-2-amino-2-[(2R,5S)-5-methyl-2,5-dihydrofuran-2-yl]acetic acid | |
Biosynthetic Origin | Polyketide (Streptomyces) |
The structural similarity to isoleucine allows furanomycin to bind isoleucyl-tRNA synthetase with high affinity, achieving a 50% inhibitory concentration (IC₅₀) comparable to isoleucine in E. coli. This mimicry disrupts protein synthesis, leading to growth inhibition in susceptible bacteria.
The molecular framework of furanomycin is characterized by the presence of a trans-2,5-dihydrofuran ring system directly connected to an α-amino acid unit [1] [2]. The compound exhibits the molecular formula C₇H₁₁NO₃ with a molecular weight of 157.17 g/mol [1] [4] [5]. The trans-2,5-dihydrofuran moiety represents a five-membered unsaturated cyclic ring system that distinguishes furanomycin from conventional amino acids [2].
The structural architecture consists of a dihydrofuran ring bearing a methyl substituent at the 5-position and an amino acid side chain at the 2-position [1] [6]. The amino acid backbone maintains the characteristic carboxyl and amino functional groups typical of α-amino acids, with the methyl group of L-alanine replaced by the complex (2R,5S)-5-methyl-2,5-dihydrofuran-2-yl moiety [1] [6] [7].
The canonical SMILES representation of furanomycin is CC1C=CC(O1)C(C(=O)O)N, while the InChI notation is InChI=1S/C7H11NO3/c1-4-2-3-5(11-4)6(8)7(9)10/h2-6H,8H2,1H3,(H,9,10)/t4-,5+,6-/m0/s1 [5]. This structural complexity arises from the synthetic challenge of assembling the trans-2,5-dihydrofuran ring with the (S)-amino carboxylic acid units [2].
The absolute stereochemical configuration of furanomycin has been definitively established as (2S,2′R,5′S) through X-ray crystallographic analysis of its N-acetyl derivative [8] [9]. This comprehensive structural determination revealed the precise spatial arrangement of all three stereochemical centers within the molecule.
The alpha-carbon (C-2) of the amino acid moiety exhibits S-configuration, consistent with the L-amino acid designation [8] [9]. The C-2′ position of the dihydrofuran ring demonstrates R-configuration, while the C-5′ methylated carbon adopts S-configuration [8] [9]. This specific stereochemical arrangement is crucial for the biological activity of the compound, as demonstrated by comparisons with synthetic diastereomers that exhibit significantly different nuclear magnetic resonance signatures [10].
Table 3: Stereochemical Configuration
Stereocenter | Configuration | Assignment Method | Reference |
---|---|---|---|
C-2 (α-carbon) | S | X-ray crystallography of N-acetyl derivative | [8] [9] |
C-2′ (furan ring) | R | X-ray crystallography of N-acetyl derivative | [8] [9] |
C-5′ (furan ring) | S | X-ray crystallography of N-acetyl derivative | [8] [9] |
The systematic IUPAC nomenclature reflects this stereochemical complexity: (2S)-2-amino-2-[(2R,5S)-5-methyl-2,5-dihydrofuran-2-yl]acetic acid [5]. Alternative nomenclature includes (αS,2R,5S)-α-amino-5-methyl-2,5-dihydrofuran-2-acetic acid, emphasizing the specific stereochemical relationship between the different molecular regions [11].
The physicochemical properties of furanomycin reflect its unique molecular architecture and stereochemical configuration. The compound exhibits specific characteristics that distinguish it from conventional amino acids and contribute to its biological activity profile.
Table 1: Physicochemical Properties of Furanomycin
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₁₁NO₃ | [1] [11] [4] [5] |
Molecular Weight | 157.17 g/mol | [1] [11] [4] [5] |
CAS Number | 18455-25-9 | [1] [11] [4] [5] |
IUPAC Name | (2S)-2-amino-2-[(2R,5S)-5-methyl-2,5-dihydrofuran-2-yl]acetic acid | [5] |
Density (predicted) | 1.238 g/cm³ | [11] [12] |
Melting Point | 221-224°C | [11] |
Boiling Point (predicted) | 305.6°C at 760 mmHg | [11] [12] |
Flash Point (predicted) | 138.6°C | [12] |
pKa (predicted) | 1.90 ± 0.10 | [11] |
LogP (predicted) | 0.44210 | [12] |
Polar Surface Area (PSA) | 72.55 Ų | [12] |
Vapour Pressure (predicted) | 0.000186 mmHg at 25°C | [12] |
Index of Refraction (predicted) | 1.521 | [12] |
Exact Mass | 157.074 g/mol | [12] |
The thermal properties of furanomycin indicate significant thermal stability, with a melting point range of 221-224°C [11]. The predicted boiling point of 305.6°C at standard atmospheric pressure suggests moderate volatility [11] [12]. The flash point of 138.6°C indicates appropriate handling precautions for laboratory and industrial applications [12].
The acid-base properties are characterized by a predicted pKa value of 1.90 ± 0.10, indicating strong acidic behavior of the carboxyl group [11]. The logarithm of the partition coefficient (LogP) value of 0.44210 suggests moderate hydrophilicity, consistent with the presence of polar functional groups including the amino and carboxyl moieties [12]. The polar surface area of 72.55 Ų reflects the contribution of nitrogen and oxygen heteroatoms to molecular polarity [12].
Nuclear magnetic resonance spectroscopy provides detailed structural information about furanomycin. High-resolution mass spectrometry analysis yields a molecular ion [M+H]⁺ at m/z 158.0812, confirming the molecular formula C₇H₁₁NO₃ [10].
Table 2: Nuclear Magnetic Resonance Spectral Data (300 MHz, D₂O)
Position | ¹³C NMR (ppm) | ¹H NMR (ppm) | Assignment |
---|---|---|---|
C-1 (C=O) | 172.3 | - | Carboxyl carbon |
C-2 (α-carbon) | 57.5 | 3.75 (d, J = 2.5 Hz) | Amine-substituted carbon |
C-3′ (olefinic) | 124.3 | 5.74 (dt, J = 6.2, 1.8 Hz) | Olefinic carbon |
C-4′ (olefinic) | 136.3 | 6.07 (dt, J = 6.2, 1.8 Hz) | Olefinic carbon |
C-2′ (furan) | 84.31 | 5.00 (p, J = 6.2 Hz) | Oxygenated carbon |
C-5′ (furan) | 84.24 | 5.34 (m) | Oxygenated carbon |
C-6′ (methyl) | 21.0 | 1.14 (d, J = 6.4 Hz) | Methyl carbon |
The ¹³C nuclear magnetic resonance spectrum exhibits characteristic signals consistent with the proposed structure [10]. The quaternary carbon signal at δC 172.3 corresponds to the carboxyl carbon [10]. Two olefinic carbon resonances appear at δC 136.3 and 124.3, representing the C-4′ and C-3′ positions respectively [10]. The oxygenated carbons of the dihydrofuran ring resonate at δC 84.31 and 84.24 for C-2′ and C-5′ respectively [10]. The amine-substituted α-carbon appears at δC 57.5, while the methyl carbon resonates at δC 21.0 [10].
The ¹H nuclear magnetic resonance spectrum demonstrates characteristic splitting patterns that confirm the stereochemical assignments [10]. The α-proton appears as a doublet at δH 3.75 with a coupling constant of 2.5 Hz [10]. The olefinic protons exhibit doublet of triplets patterns at δH 5.74 and 6.07 with coupling constants of 6.2 and 1.8 Hz [10]. The furan ring protons appear as a pentet at δH 5.00 and a multiplet at δH 5.34 [10]. The methyl group resonates as a doublet at δH 1.14 with a coupling constant of 6.4 Hz [10].